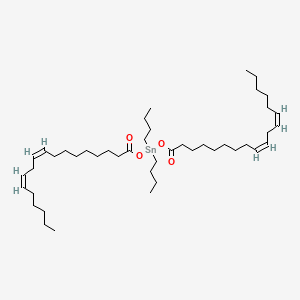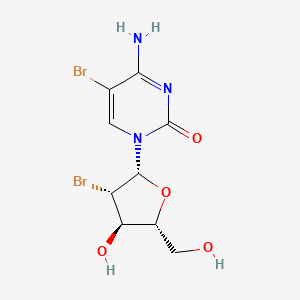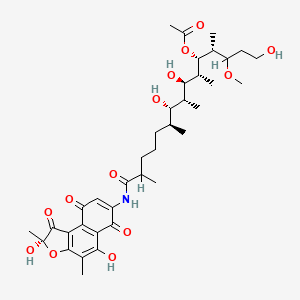
UK9Mvz9pvw
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furan, 2,5-diethoxytetrahydro-, cis- (CAS Number: 3320-90-9) is a derivative of furan. It has the molecular formula C8H16O3 and a molecular weight of 160.2108 g/mol . This compound is characterized by its two ethoxy groups attached to the tetrahydrofuran ring, making it a unique structure in the furan family.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Furan, 2,5-diethoxytetrahydro-, cis- typically involves the reaction of tetrahydrofuran with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and yield. The use of high-purity reagents and controlled environments ensures the production of high-quality Furan, 2,5-diethoxytetrahydro-, cis-.
Chemical Reactions Analysis
Types of Reactions: Furan, 2,5-diethoxytetrahydro-, cis- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the presence of a strong base or acid catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols .
Scientific Research Applications
Furan, 2,5-diethoxytetrahydro-, cis- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Furan, 2,5-diethoxytetrahydro-, cis- involves its interaction with specific molecular targets and pathways. The ethoxy groups play a crucial role in its reactivity and interactions. The compound can form hydrogen bonds and participate in various chemical reactions, influencing its biological and chemical activities .
Comparison with Similar Compounds
2,5-Dimethoxytetrahydrofuran: This compound has methoxy groups instead of ethoxy groups, leading to different chemical properties and reactivity.
Tetrahydrofuran: The parent compound without any substituents, used widely as a solvent in organic synthesis.
Uniqueness: Furan, 2,5-diethoxytetrahydro-, cis- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ethoxy groups enhance its solubility and reactivity compared to other furan derivatives .
Properties
CAS No. |
110952-77-7 |
|---|---|
Molecular Formula |
C8H16O3 |
Molecular Weight |
160.21 g/mol |
IUPAC Name |
(2S,5R)-2,5-diethoxyoxolane |
InChI |
InChI=1S/C8H16O3/c1-3-9-7-5-6-8(11-7)10-4-2/h7-8H,3-6H2,1-2H3/t7-,8+ |
InChI Key |
ZLKHNURELCONBB-OCAPTIKFSA-N |
Isomeric SMILES |
CCO[C@@H]1CC[C@@H](O1)OCC |
Canonical SMILES |
CCOC1CCC(O1)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


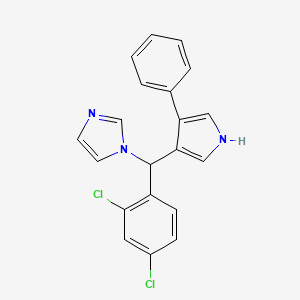
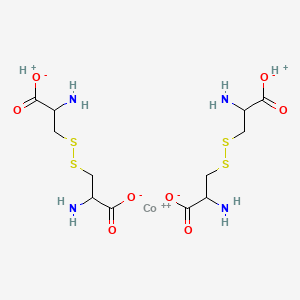
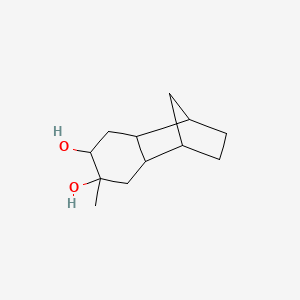
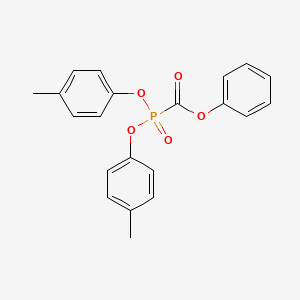
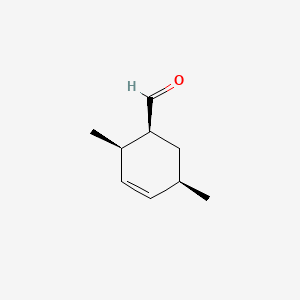
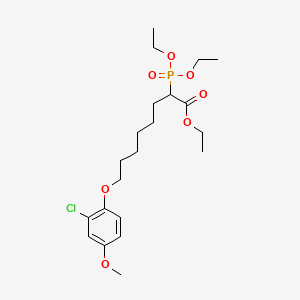
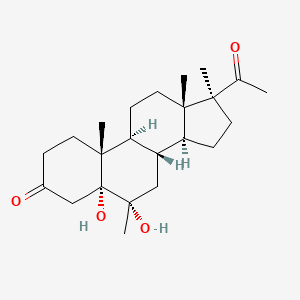
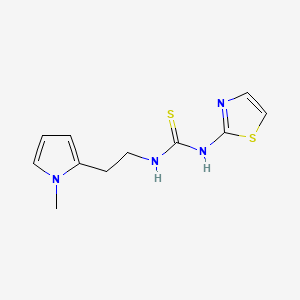

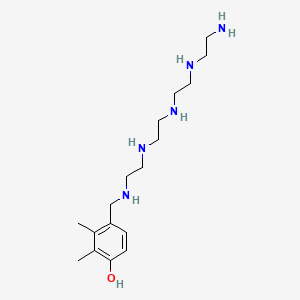
![1,2,4,5-Tetrabromo-3,6-bis[(2,4,6-tribromophenoxy)methyl]benzene](/img/structure/B12683319.png)
